(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is a chemical compound with the molecular formula C6H10O3 It is a bicyclic ether with a unique structure that includes two fused tetrahydrofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a precursor compound, such as a dihydrofuran derivative. For example, the reduction of (3S,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan using di-isopropyl azodicarboxylate and triphenylphosphine in benzene, followed by treatment with lithium hydroxide and triethylamine in methanol, yields the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain diastereomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to form corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to introduce various functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: These compounds share a similar furan ring structure but differ in their functional groups and substituents.
Tetrahydrofuran derivatives: These compounds have a similar tetrahydrofuran ring but may have different stereochemistry or additional functional groups.
Uniqueness
(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is unique due to its bicyclic structure and specific stereochemistry, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Biological Activity
(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is a bicyclic organic compound characterized by a fused furan and tetrahydrofuran structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The presence of a hydroxyl group at the 2-position of the furan ring enhances its reactivity and biological interactions.
Chemical Structure and Properties
The stereochemistry of this compound influences its biological activity. The specific arrangement of atoms allows for unique interactions with biological targets, which is crucial for its potential therapeutic applications.
Property | Description |
---|---|
Chemical Formula | C₈H₁₄O₂ |
Molecular Weight | 142.19 g/mol |
Functional Groups | Hydroxyl group (–OH) |
Structural Features | Bicyclic structure with fused furan and tetrahydrofuran rings |
Biological Activity
Research indicates that this compound exhibits notable biological activities:
-
Antimicrobial Activity :
- Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent. The hydroxyl group is believed to facilitate interactions with microbial cell membranes.
-
Anti-inflammatory Properties :
- The compound may also exhibit anti-inflammatory effects, which are essential in treating various inflammatory conditions. Its ability to form hydrogen bonds enhances its interaction with inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound:
- A study highlighted its synthesis through stereoselective methods that yielded high enantiomeric purity, demonstrating its potential as a building block in pharmaceutical applications .
- Another investigation focused on the compound's role as a ligand in the development of retroviral protease inhibitors, showcasing its relevance in HIV research. The incorporation of this compound into drug formulations has shown promise in enhancing potency against HIV protease variants .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
(3R,4S)-Hexahydrofuro[2,3-b]furan-4-ol | Bicyclic alcohol | Different stereochemistry affecting reactivity |
5-Hydroxy-2-pyrone | Monocyclic lactone | Known for flavor profile; distinct biological activities |
4-Hydroxy-2-pyranone | Monocyclic ketone | Exhibits different biological activities |
The unique stereochemistry and functional groups of this compound play a significant role in its enhanced biological activity compared to these similar compounds.
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol |
InChI |
InChI=1S/C6H10O3/c7-5-3-4-1-2-8-6(4)9-5/h4-7H,1-3H2/t4-,5?,6+/m0/s1 |
InChI Key |
XXMTWIWOEJYQMH-NOWQFEBASA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1CC(O2)O |
Canonical SMILES |
C1COC2C1CC(O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.